![molecular formula C42H44N4O6 B3302372 benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate CAS No. 916442-98-3](/img/structure/B3302372.png)
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture allows for diverse chemical interactions and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate typically involves multiple steps, each requiring precise control over reaction conditions. The process often begins with the preparation of key intermediates, such as (2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl acetate and 4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]aniline. These intermediates are then coupled through a series of condensation and cyclization reactions, often catalyzed by specific reagents and under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures the consistency and purity of the final product. Key considerations in industrial production include the optimization of reaction yields, the minimization of by-products, and the efficient recovery and recycling of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, receptor binding, or signal transduction. The compound’s structure allows it to fit into binding sites on target molecules, leading to changes in their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which confers distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N4O6/c47-39(27-37-13-7-25-45(37)41(49)51-29-33-9-3-1-4-10-33)43-35-21-17-31(18-22-35)15-16-32-19-23-36(24-20-32)44-40(48)28-38-14-8-26-46(38)42(50)52-30-34-11-5-2-6-12-34/h1-6,9-12,15-24,37-38H,7-8,13-14,25-30H2,(H,43,47)(H,44,48)/b16-15+/t37-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUAGCFGXUEABF-BGGJFKEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC(=O)CC5CCCN5C(=O)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)NC(=O)C[C@@H]5CCCN5C(=O)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B3302328.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)

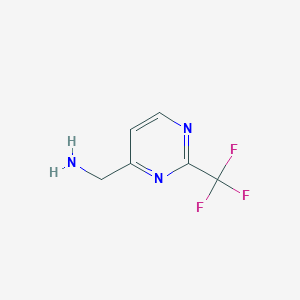
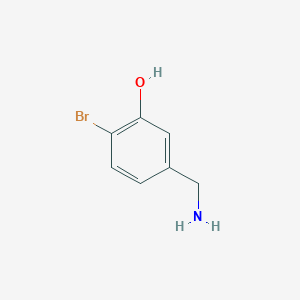
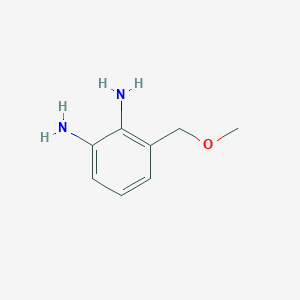
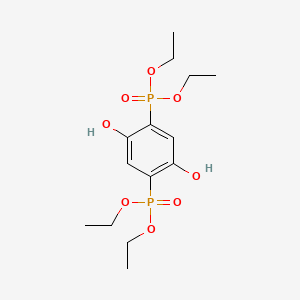
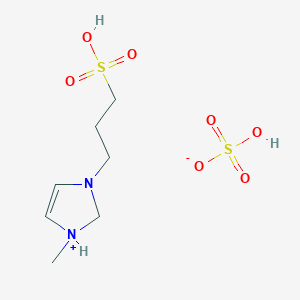

![5-Fluorobenzo[d]isoxazol-3-amine hydrochloride](/img/structure/B3302388.png)
